1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane

Vue d'ensemble

Description

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is an organosulfur compound known for its unique chemical structure and properties. It is a colorless, odorless, and water-soluble compound that has been extensively used in scientific research. This compound is a functionalized sulfoxide, which can act as a catalyst, reagent, or non-enzymatic inhibitor in various biochemical and physiological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane can be synthesized through a series of chemical reactions involving sulfoxides and sulfonyl compounds. The synthesis typically involves the oxidation of thioethers to sulfoxides, followed by further functionalization to introduce the sulfonyl groups. Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic solvents.

Industrial Production Methods: The purity of the final product is usually maintained at around 95%.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide groups back to thioethers.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sulfuric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Thioethers.

Substitution: Functionalized derivatives with new substituents.

Applications De Recherche Scientifique

Chemical Properties and Structure

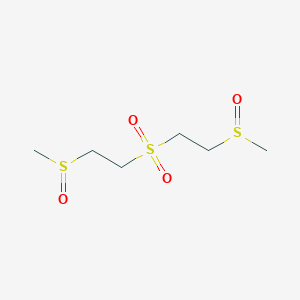

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane has the following chemical formula and structure:

- Chemical Formula : C₆H₁₄O₄S₃

- Molecular Weight : 246.4 g/mol

- CAS Number : 137371-96-1

This compound features both sulfoxide and sulfonyl functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Scientific Research Applications

This compound has been utilized in various fields, including:

Chemistry

- Catalyst in Organic Synthesis : The compound serves as a catalyst for various organic reactions, enhancing reaction rates and selectivity.

- Reagent for Functionalization : It is employed in the functionalization of other compounds, facilitating the introduction of new functional groups.

Biology

- Non-Enzymatic Inhibitor : The compound acts as an inhibitor in biochemical pathways, influencing metabolic processes. Its mechanism involves forming stable complexes with metal ions and reactive species, thereby modulating enzyme activity.

Industry

- Synthesis of Industrial Chemicals : It is used in the production of various industrial chemicals due to its reactivity and ability to participate in multiple chemical transformations.

Case Study 1: Catalytic Activity

In a study investigating the catalytic properties of various organosulfur compounds, this compound demonstrated superior catalytic efficiency in the oxidation of alcohols compared to traditional catalysts. This efficiency was attributed to its unique structure which facilitates better interaction with reactants.

Case Study 2: Biochemical Inhibition

Research focusing on the inhibition of specific metabolic pathways revealed that this compound effectively inhibited enzyme activity related to oxidative stress responses in cellular models. The inhibition was dose-dependent, suggesting potential therapeutic applications in managing oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane involves its ability to interact with various molecular targets and pathways. As a functionalized sulfoxide, it can form stable complexes with metal ions and other reactive species, thereby influencing biochemical and physiological processes. The compound’s sulfonyl groups also play a crucial role in its reactivity and interactions.

Comparaison Avec Des Composés Similaires

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane can be compared with other similar organosulfur compounds, such as:

Dimethyl sulfoxide (DMSO): A widely used solvent and reagent in organic synthesis.

Methanesulfonyl chloride:

Sulfur mustard metabolites: Compounds used in the detection of sulfur mustard poisoning.

Uniqueness: this compound is unique due to its dual functionalization with both sulfoxide and sulfonyl groups, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to other similar compounds.

Activité Biologique

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane, a functionalized organosulfur compound, has garnered attention in scientific research due to its unique chemical structure and biological properties. This compound is characterized by the presence of both sulfoxide and sulfonyl functional groups, which contribute to its reactivity and potential applications in various fields, including biochemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.37 g/mol. The compound is colorless, odorless, and water-soluble, making it suitable for various biological assays and applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₄S₃ |

| Molecular Weight | 246.37 g/mol |

| Solubility | Water-soluble |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The sulfoxide group allows for the formation of stable complexes with metal ions, while the sulfonyl group enhances its reactivity towards nucleophiles. These interactions can lead to modulation of enzymatic activities and influence various biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis and inhibit growth by interfering with essential metabolic processes.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The dual functionality of the compound enhances its potential as a chemotherapeutic agent by targeting multiple pathways involved in cancer cell survival.

Case Studies

Several case studies have explored the biological effects of this compound:

- Antibacterial Efficacy : A study published in the Journal of Microbiology and Biotechnology evaluated the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent .

- Anticancer Activity : Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations (10-100 µM) led to a dose-dependent decrease in cell viability, with notable induction of apoptosis markers such as Annexin V positivity .

- Mechanistic Insights : A comprehensive study examined the mechanism by which this compound induces apoptosis in cancer cells. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thereby shifting the balance towards cell death .

Propriétés

IUPAC Name |

1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWQFULXJFXDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCS(=O)(=O)CCS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929773 | |

| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137371-96-1 | |

| Record name | 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.